![molecular formula C9H17N5O B1458435 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630763-43-7](/img/structure/B1458435.png)
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Overview
Description
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine, also known as MMTP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MMTP is a piperazine derivative that contains a triazole ring and a methoxymethyl group.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have applications in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and strong dipole moment .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can act as a linker between two molecules, enabling the study of molecular interactions.
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their structural and conformational characteristics .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to label biomolecules, allowing their visualization under a microscope.
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
properties
IUPAC Name |
1-[2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-8-11-9(14(12-8)7-15-2)13-5-3-10-4-6-13/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGVBDSMVFASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N2CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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